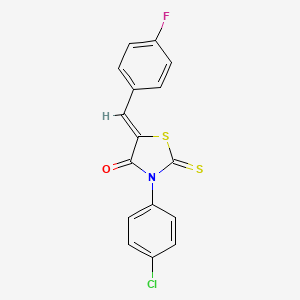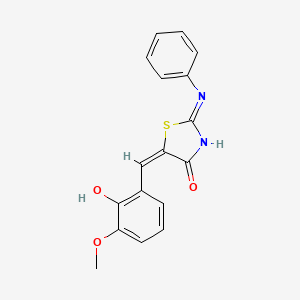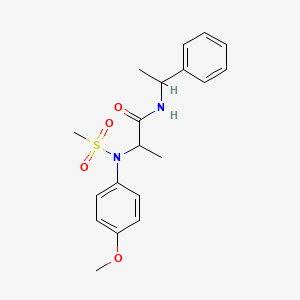
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as CFT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of CFT involves the modulation of various neurotransmitter systems in the brain. It has been found to enhance the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to the suppression of neuronal excitability. CFT also inhibits the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. This dual mechanism of action makes CFT a promising candidate for the treatment of epilepsy.
Biochemical and Physiological Effects:
CFT has been found to exert a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of several neurological disorders. CFT also enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect against oxidative damage. In addition, CFT has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CFT has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. CFT is also stable under normal laboratory conditions and can be stored for extended periods. However, CFT has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFT is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on CFT. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential applications of CFT in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CFT and to understand its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, CFT is a thiazolidinone derivative that has shown significant potential for scientific research. Its unique properties make it a promising candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. The synthesis of CFT is a straightforward process, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of CFT involves the reaction between 4-chlorophenyl isothiocyanate and 4-fluorobenzaldehyde in the presence of a base. The resulting compound is then subjected to a cyclization reaction with thiosemicarbazide to form CFT. The synthesis of CFT is a straightforward process and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
CFT has been widely used in scientific research due to its unique properties. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models. CFT has also been shown to possess antitumor and anti-inflammatory activities. Its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, have been extensively studied.
Propriétés
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPCESTTPLPSK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6019637.png)
![sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B6019663.png)
![2-hydroxy-N'-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzohydrazide](/img/structure/B6019666.png)
![1-(5-{[(3-cyclopentylpropyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6019672.png)


![2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6019708.png)

![4-[2-(allyloxy)phenyl]-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6019721.png)
![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6019734.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)